molecular formula C24H20N2O4 B11589288 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11589288
M. Wt: 400.4 g/mol
InChI Key: FDDRSGZAHZCFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound featuring a chromene core structure This compound is characterized by the presence of various functional groups, including an amino group, a benzyloxy group, a methoxy group, a hydroxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of phenolic substrates to quinones, which are precursors to melanin . This inhibition can lead to a decrease in melanin production, making it useful in treating hyperpigmentation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and potential anti-cancer properties set it apart from similar compounds.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

2-amino-7-hydroxy-4-(3-methoxy-4-phenylmethoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C24H20N2O4/c1-28-22-11-16(7-10-20(22)29-14-15-5-3-2-4-6-15)23-18-9-8-17(27)12-21(18)30-24(26)19(23)13-25/h2-12,23,27H,14,26H2,1H3

InChI Key

FDDRSGZAHZCFIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.